molecular formula C13H18N2O5 B12911438 (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid

(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid

Katalognummer: B12911438
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: FLPBNTWGHZXJDC-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and an amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the subsequent attachment of the amide group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a model compound for understanding enzyme-substrate interactions and protein-ligand binding.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid
  • ®-2-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-4-methylpentanoic acid
  • N-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups The (S)-configuration imparts distinct biological and chemical properties compared to its ®-enantiomer

Eigenschaften

Molekularformel

C13H18N2O5

Molekulargewicht

282.29 g/mol

IUPAC-Name

(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoic acid

InChI

InChI=1S/C13H18N2O5/c1-8(2)7-9(13(19)20)14-10(16)5-6-15-11(17)3-4-12(15)18/h3-4,8-9H,5-7H2,1-2H3,(H,14,16)(H,19,20)/t9-/m0/s1

InChI-Schlüssel

FLPBNTWGHZXJDC-VIFPVBQESA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCN1C(=O)C=CC1=O

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)CCN1C(=O)C=CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.